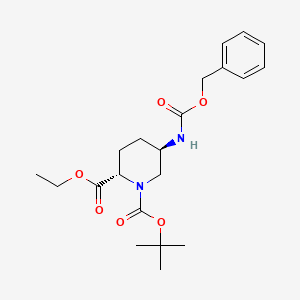

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

Description

Properties

Molecular Formula |

C21H30N2O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,5R)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m1/s1 |

InChI Key |

QWQSONVZNSKZHZ-SJORKVTESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O6 and a molecular weight of 406.48 g/mol. This compound features a piperidine ring that is substituted with tert-butyl and ethyl groups, as well as a benzyloxycarbonylamino group. The specific stereochemistry, particularly the (2S,5R) configuration, is critical for its biological interactions and efficacy in various applications.

The compound has been investigated primarily for its activity as a cyclin-dependent kinase (CDK) inhibitor . CDKs are essential regulators of the cell cycle, and their inhibition can lead to antiproliferative effects in cancer cells. The benzyloxycarbonylamino moiety enhances binding affinity to CDK targets, making it a candidate for further development in cancer therapeutics.

In Vitro Studies

Preliminary studies have shown that compounds with similar structures exhibit significant anti-cancer properties. The presence of the benzyloxycarbonylamino group is believed to enhance binding efficiency compared to other compounds lacking this moiety. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.

Comparison with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate | Similar piperidine structure but different stereochemistry | Potential CDK inhibitor |

| 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylic acid | Lacks benzyloxycarbonyl group; hydroxyl substitution | Lower biological activity compared to benzyloxy derivatives |

| N-(benzyloxycarbonyl)-L-alanine | Simple amino acid derivative; no piperidine ring | Limited activity against CDKs |

The unique structure of this compound enhances its biological activity compared to simpler analogs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include various protective group strategies and purification techniques such as chromatography to isolate the desired product in high purity. The ability of this compound to form stable complexes with metal ions also suggests potential applications in coordination chemistry.

Cancer Therapeutics Development

Research has indicated that compounds similar to this compound show promise in cancer treatment due to their ability to inhibit CDKs. For instance, a study on related compounds demonstrated significant reductions in cell proliferation rates in various cancer cell lines when treated with CDK inhibitors.

Interaction Studies

Further studies involving interaction kinetics have highlighted the importance of the benzyloxycarbonylamino group in enhancing binding efficiency to CDK proteins. These insights pave the way for future drug design strategies focused on optimizing this interaction for improved therapeutic outcomes.

Scientific Research Applications

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a complex organic compound with the molecular formula and a molecular weight of 406.48 g/mol. It features a piperidine ring substituted with tert-butyl and ethyl groups, along with a benzyloxycarbonylamino group that enhances its solubility and biological activity. The compound is characterized by its stereochemistry, specifically the (2S,5R) configuration, which is crucial for its biological interactions and efficacy in various applications.

Potential Applications

This compound has been investigated for its biological activity as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of the cell cycle, and their inhibition can lead to antiproliferative effects in cancer cells. The presence of the benzyloxycarbonylamino moiety is believed to enhance its binding affinity to CDK targets, making it a candidate for further development in cancer therapeutics. Studies have shown that compounds with similar structures exhibit significant anti-cancer properties, indicating that this compound may also possess similar therapeutic potential. this compound has potential applications in medicinal chemistry as a lead compound for developing new cancer therapies due to its inhibitory effects on CDKs. Additionally, it may serve as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique structure makes it an attractive candidate for further studies aimed at understanding structure-activity relationships in drug design.

Medicinal Chemistry

- Lead Compound for Cancer Therapies this compound shows promise as a lead compound in medicinal chemistry, particularly for developing new cancer therapies due to its inhibitory effects on CDKs.

- Building Block in Pharmaceutical Research It can be utilized as a building block for synthesizing more complex molecules, which is valuable in pharmaceutical research.

- Understanding Structure-Activity Relationships The unique structure of this compound makes it an attractive candidate for studies aimed at understanding structure-activity relationships in drug design.

- CDK Inhibitor The compound has been investigated for its biological activity as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of the cell cycle, and their inhibition can lead to antiproliferative effects in cancer cells.

- Enhancement of Binding Affinity The benzyloxycarbonylamino moiety is believed to enhance its binding affinity to CDK targets, making it a candidate for further development in cancer therapeutics.

- Anti-Cancer Properties Studies have indicated that compounds with similar structures exhibit significant anti-cancer properties, suggesting that this compound may also possess similar therapeutic potential.

Comparison with Similar Compounds

Chemical Structure :

- Core scaffold : Piperidine ring with stereochemistry (2S,5R).

- Protecting groups: O1: tert-butyl ester (stable under basic/acidic conditions). O2: ethyl ester (moderately hydrolyzable). 5-position: Benzyloxycarbonyl (Cbz) group on the amino moiety (cleavable via hydrogenolysis).

- Molecular formula : C₂₀H₃₀N₂O₅.

- Molecular weight : 378.46 g/mol.

- CAS No.: 1463501-46-3 .

- Applications : Intermediate in peptidomimetic synthesis, hepatitis C virus (HCV) NS5A inhibitors, and chiral building blocks for pharmaceuticals .

Key Properties :

- Storage : Requires refrigeration (2–8°C) in sealed containers due to sensitivity to moisture and temperature .

- Hazards : Irritant (H315, H319, H335) and harmful if ingested (H302) .

Comparison with Similar Compounds

Stereochemical Variants

Stereochemical Impact :

Ester Group Variations

Ester Group Impact :

Ring System and Functional Group Modifications

Functional Group Impact :

- The Cbz group in the target compound offers orthogonal protection compatibility (removable via H₂/Pd), whereas Boc-protected analogs (e.g., CAS 144978-35-8) require acidic conditions .

- Allyl-substituted pyrrolidines (e.g., CAS 195964-65-9) enable Diels-Alder reactions, a feature absent in the target compound .

Preparation Methods

Starting Materials and Key Intermediates

The synthetic route often begins with a compound such as (2S,5R)-di-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate or related protected piperidine derivatives. These intermediates allow selective functional group transformations.

Stepwise Synthetic Route

Based on patent literature, the preparation involves the following key steps:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Removal of benzyloxycarbonyl (Cbz) protecting group from precursor (Formula A) to yield free amine (Formula B) | Hydrogenolysis or catalytic hydrogenation | Selective removal without affecting tert-butyl ester |

| 2 | Trifluoroacetylation of nitrogen on piperidine ring (Formula B to C) | Trifluoroacetic anhydride | Protects nitrogen for subsequent substitution |

| 3 | Substitution of hydroxyl at 5-position with benzyloxyamine using activating agents (Formula C to D) | Hydroxyl activating agent (e.g., carbodiimides) and benzyloxyamine | Introduces benzyloxyamino group with stereochemical control |

| 4 | Removal of trifluoroacetyl group (Formula D to E) | Mild basic or acidic conditions | Restores free amine |

| 5 | Intramolecular urea formation and conversion of ester side chains to final product (Formula E to target compound) | Cyclization reagents, esterification agents | Finalizes the piperidine-1,2-dicarboxylate structure |

This synthetic sequence ensures the selective introduction of the benzyloxycarbonylamino group at the 5-position while maintaining the stereochemical integrity of the (2S,5R) configuration.

Selective Protection and Deprotection

The choice of tert-butyl ester as a protecting group for the carboxyl function is critical due to its stability under hydrogenolysis conditions used to remove the Cbz group. This allows for selective deprotection steps without compromising other functional groups.

Alternative Synthetic Routes and Optimization

Some methods start from known compounds such as (4-methyl-piperidin-4-yl)-carbamic acid benzyl ester reacting with tert-butyl esters of nicotinic acid derivatives under controlled conditions (e.g., 1,4-dioxane solvent, 80 °C, 18 hours) to build complex intermediates. Purification typically involves flash chromatography with ethyl acetate/hexane mixtures.

Research Findings and Data

Purity and Characterization

Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cbz deprotection | Catalytic hydrogenation, room temperature | >90% | Selective removal of Cbz |

| Trifluoroacetylation | Trifluoroacetic anhydride, mild conditions | 85-90% | Efficient nitrogen protection |

| Hydroxyl substitution | Carbodiimide activation, benzyloxyamine | 80-85% | Stereoselective substitution |

| Trifluoroacetyl removal | Mild base or acid | 90% | Clean deprotection |

| Cyclization and ester conversion | Cyclization reagents, esterification | 75-85% | Final step to target compound |

Analytical Data Example (NMR)

- 1H NMR (300 MHz, CDCl3) shows characteristic signals for benzyloxy group (aromatic protons ~7.2-7.4 ppm), tert-butyl group (singlet ~1.5 ppm), and ethyl ester (triplet and quartet around 1.2 and 4.1 ppm).

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Material | (2S,5R)-di-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate or related protected piperidines |

| Key Protecting Groups | Benzyloxycarbonyl (Cbz) for amine, tert-butyl and ethyl esters for carboxyl groups |

| Critical Reactions | Cbz deprotection, trifluoroacetylation, hydroxyl substitution by benzyloxyamine, trifluoroacetyl removal, intramolecular urea formation |

| Stereochemical Control | Maintained by starting material chirality and selective reaction conditions |

| Purification | Flash chromatography (ethyl acetate/hexane) |

| Final Purity | ≥97% |

| Characterization | NMR, MS, optical rotation |

Q & A

Q. What are the critical parameters for optimizing the synthesis yield of this compound?

The synthesis of this piperidine derivative often involves multi-step reactions with protective group strategies. For example, stepwise addition of reagents like trimethylsulfoxonium iodide and potassium tert-butoxide in tetrahydrofuran (THF) at controlled temperatures (-12°C) is crucial for minimizing side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 eq of trimethylsulfoxonium iodide) and inert conditions to prevent decomposition. Column chromatography (SiO2, EtOAc/MeOH) is recommended for purification, with diastereomeric ratios monitored via TLC or HPLC .

Q. How can researchers ensure purity during purification?

Purification typically involves silica gel chromatography with solvent gradients (e.g., EtOAc/MeOH = 4:1). Analytical techniques like IR spectroscopy (e.g., ν ~1743 cm⁻¹ for carbonyl groups) and NMR are critical for confirming stereochemical integrity . For compounds prone to racemization, low-temperature crystallization or chiral HPLC may be employed, though specific data for this compound are limited .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar piperidine derivatives, this compound may pose acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335). Use NIOSH-approved respirators (P95 or OV/AG/P99 cartridges) and chemical-resistant gloves (nitrile or neoprene). Ensure local exhaust ventilation to control dust/aerosols .

Advanced Research Questions

Q. How does the stereochemistry at (2S,5R) influence reactivity in downstream modifications?

The stereochemical configuration impacts nucleophilic substitution and catalytic hydrogenation outcomes. For example, the (2S,5R) configuration may sterically hinder axial attack during benzyloxycarbonyl (Cbz) deprotection, favoring specific reaction pathways. Comparative studies with diastereomers (e.g., (2R,5S)) are advised to map stereochemical effects on reaction kinetics .

Q. What analytical methods validate stability under varying pH and temperature conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring. The tert-butyl and ethyl ester groups are hydrolytically labile under acidic/basic conditions, requiring pH-controlled buffers (e.g., phosphate, pH 7.4) for storage . No decomposition data are available for this specific compound, necessitating empirical validation .

Q. How to resolve contradictions in toxicity data between safety reports?

Discrepancies in toxicity classifications (e.g., acute vs. chronic effects) arise from limited empirical data. Researchers should conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies (OECD TG 420) to clarify hazards. Cross-reference GHS classifications from structurally analogous compounds (e.g., H302 for oral toxicity) .

Q. What are the potential degradation products in aqueous environments?

Hydrolysis of the tert-butyl ester may yield (2S,5R)-5-(benzyloxycarbonylamino)piperidine-2-carboxylic acid, while oxidative cleavage of the Cbz group could release benzyl alcohol. LC-HRMS and GC-MS are recommended for identifying degradation byproducts .

Q. How to assess ecological risks given the lack of ecotoxicity data?

Perform OECD 301 biodegradation tests and Daphnia magna acute toxicity assays. The logP (estimated ~2.5) suggests moderate bioaccumulation potential, but empirical measurements are critical. Prioritize substitution with greener protective groups (e.g., Fmoc) if persistence is confirmed .

Q. Can computational models predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) may identify binding affinities for enzymes like proteases or kinases. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What alternative protective groups minimize side reactions during synthesis?

Compare tert-butyl and ethyl esters with photolabile groups (e.g., nitroveratryl) or enzyme-labile motifs (e.g., p-nitrophenyl). Kinetic studies under Pd/C hydrogenation or TFA-mediated deprotection conditions can guide selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.